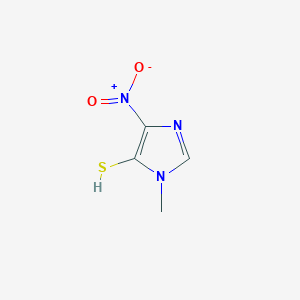

5-Mercapto-1-methyl-4-nitroimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitroimidazole-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-6-2-5-3(4(6)10)7(8)9/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGGDVPPQMXEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212798 | |

| Record name | 5-Mercapto-1-methyl-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-54-4 | |

| Record name | 5-Mercapto-1-methyl-4-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6339-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Mercapto-1-methyl-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-nitro-5-thioimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-4-NITRO-5-THIOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6P7H2GT7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Mercapto 1 Methyl 4 Nitroimidazole

Established Synthetic Routes and Mechanistic Investigations

The construction of the 5-mercapto-1-methyl-4-nitroimidazole framework is primarily achieved through a sequential process involving the formation of a suitably substituted 1-methyl-4-nitroimidazole (B145534) precursor, followed by the introduction of the mercapto group.

Synthesis via Thiolation and Nitration Strategies

A key route to this compound involves the nucleophilic aromatic substitution of a halogenated precursor. The synthesis commences with the nitration of 1-methyl-5-chloroimidazole using a mixture of nitric acid and sulfuric acid to yield 1-methyl-4-nitro-5-chloroimidazole. acs.org Subsequent treatment of this intermediate with a sulfur nucleophile, such as hydrogen sulfide, results in the displacement of the chlorine atom to furnish the target compound, 1-methyl-4-nitro-5-thiolimidazole (this compound). acs.org

The mechanism of this thiolation step is a nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the C4 position activates the imidazole (B134444) ring towards nucleophilic attack, facilitating the displacement of the chloro group at the C5 position by the hydrosulfide anion (HS⁻). rsc.orglibretexts.org The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion, before the expulsion of the chloride ion to restore aromaticity. rsc.orglibretexts.org

Table 1: Synthesis of this compound and its Precursor

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 1-Methyl-5-chloroimidazole | Nitric acid, Sulfuric acid | 1-Methyl-4-nitro-5-chloroimidazole | Not specified | acs.org |

| 2 | 1-Methyl-4-nitro-5-chloroimidazole | Hydrogen sulfide | This compound | Not specified | acs.org |

Oxidative Chlorination and Subsequent Derivatization Pathways

The mercapto group of this compound is amenable to oxidation, providing a pathway to further derivatization. Oxidative chlorination of the thiol using chlorine in dilute hydrochloric acid converts it into the corresponding sulfonyl chloride, 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride. acs.org This highly reactive intermediate serves as a versatile precursor for the synthesis of a variety of sulfonamide derivatives. For instance, reaction with diethylamine readily yields 1-methyl-4-nitro-imidazole-5-N,N-diethylsulfonamide. acs.org

The mechanism of oxidative chlorination of thiols can be complex, potentially involving the formation of sulfenyl chlorides (R-SCl) as intermediates, which are then further oxidized to the sulfonyl chloride (R-SO₂Cl). acs.org The presence of water and acid can influence the reaction pathway. acs.org

Derivatization Strategies and Functional Group Interconversions

The chemical architecture of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of derivatives. These modifications can be targeted at the imidazole ring itself or at the exocyclic mercapto and nitro functional groups.

Modifications at the Imidazole Ring System

While direct modification of the imidazole ring of this compound is not extensively documented, derivatization of its precursor, 1-methyl-4-nitro-5-chloroimidazole, provides an indirect route to a variety of 5-substituted analogues. A notable example is the Suzuki coupling reaction, where the chloro-substituted imidazole is reacted with various arylboronic acids in the presence of a palladium catalyst to afford 5-aryl-1-methyl-4-nitroimidazoles. nih.gov This demonstrates that the C5 position is amenable to the formation of new carbon-carbon bonds, significantly expanding the chemical space accessible from this scaffold.

Table 2: Suzuki Coupling of 1-Methyl-4-nitro-5-chloroimidazole with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | 1-Methyl-4-nitro-5-phenylimidazole | 78 | nih.gov |

| 2 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1-methyl-4-nitroimidazole | 73 | nih.gov |

| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-1-methyl-4-nitroimidazole | Not specified | nih.gov |

Reactions Involving the Mercapto Group (-SH) and Nitro Group (-NO2)

The mercapto group is a key handle for a variety of chemical transformations. As previously mentioned, its oxidation to a sulfonyl chloride allows for the synthesis of sulfonamides. acs.org Additionally, the thiol is nucleophilic and can undergo S-alkylation with various electrophiles, such as alkyl halides, to form thioethers. This is a common reaction for thiols and provides a straightforward method for introducing diverse side chains at the 5-position. jalsnet.com

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the imidazole ring. Its reduction can lead to the corresponding amino derivative, 5-amino-1-methyl-4-mercaptoimidazole. The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel) or with reducing metals in acidic media (e.g., Fe, Sn, or Zn with HCl). wikipedia.org The choice of reducing agent is crucial to avoid undesired side reactions and to ensure compatibility with other functional groups present in the molecule, such as the sulfur-containing moiety. The resulting amino group can then serve as a point for further synthetic elaborations, such as acylation or diazotization.

Regioselective Synthesis and Isomer Identification

The synthesis of this compound necessitates precise control over the regiochemistry of substitution on the imidazole ring. The initial N-methylation of a nitroimidazole precursor is a critical step that dictates the final substitution pattern. The alkylation of 4(5)-nitroimidazole can potentially yield two isomers: 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole (B135252). Studies on the alkylation of 4-nitroimidazole have shown that the reaction conditions, including the base and solvent, can influence the regioselectivity, with alkylation at the N-1 position being generally favored. The subsequent functionalization at the C4 or C5 positions is then directed by the existing substituents.

The differentiation between the target compound, this compound, and its isomer, 4-mercapto-1-methyl-5-nitroimidazole, is crucial and can be achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Innovations in Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign synthetic routes has led to significant innovations aimed at improving the synthesis of this compound. These green chemistry approaches focus on mitigating the hazards and environmental impact associated with traditional methods, which often involve toxic reagents and harsh conditions.

A conventional method for synthesizing this compound involves the reaction of a precursor, such as 4-chloro-1-methyl-5-nitroimidazole, with a sulfur source like hydrogen sulfide in a basic medium, for instance, aqueous ammonia. This process, while effective, presents notable environmental and safety challenges due to the high toxicity and volatility of hydrogen sulfide gas.

Innovations in green chemistry offer promising alternatives to circumvent these issues. These modern approaches are centered around the core principles of green chemistry, including the use of safer reagents, alternative energy sources, and more efficient reaction conditions.

Microwave-Assisted Synthesis: One of the foremost innovations in the synthesis of nitroimidazole derivatives is the application of microwave irradiation. nih.govias.ac.in This technique has been shown to dramatically reduce reaction times, often from hours to mere minutes, and in many cases, can be performed under solvent-free conditions. ias.ac.in For the synthesis of nitroimidazole-containing heterocycles, microwave-assisted protocols have been developed that utilize solid acid clay catalysts, such as iron-rich kaolinite clay, in place of strong mineral acids. This approach not only accelerates the reaction but also simplifies the work-up procedure and minimizes waste. The application of microwave energy could be a viable green alternative for the synthesis of this compound, potentially allowing for a solvent-free reaction with a solid-supported base, thereby enhancing safety and efficiency.

Safer Thiolating Agents and Reaction Media: A significant drawback of the traditional synthesis is the use of hydrogen sulfide. Green chemistry seeks to replace such hazardous materials with safer alternatives. Thioamides, thiolactams, and thioureas are being explored as hydrogen sulfide donors that can release H₂S in a more controlled manner, which could be adapted for this synthesis. Another approach is the use of less hazardous thiolating agents in conjunction with greener reaction media.

Ionic liquids have emerged as promising green solvents and, in some cases, catalysts for nucleophilic substitution reactions. mdpi.com Their negligible vapor pressure reduces air pollution, and their unique solvating properties can enhance reaction rates and selectivity. mdpi.com For the synthesis of this compound, an ionic liquid could potentially serve as the reaction medium, replacing the aqueous ammonia and facilitating the nucleophilic substitution of the chloro group with a safer sulfur source.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is another powerful tool in green chemistry, particularly for reactions involving reagents in different phases. phasetransfer.comphasetransfer.comnitrkl.ac.in In the context of synthesizing this compound, a phase-transfer catalyst could facilitate the reaction between an aqueous solution of a sulfur nucleophile and the organic-soluble 4-chloro-1-methyl-5-nitroimidazole. This would enhance the reaction rate and allow for the use of milder reaction conditions, potentially with a safer, less volatile base than concentrated ammonia. PTC is a well-established technology for various industrial syntheses, including the preparation of mercaptans. phasetransfer.comnitrkl.ac.in

The following table provides a comparative overview of the traditional synthesis method and potential green chemistry innovations.

| Feature | Traditional Method | Green Chemistry Innovations |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Solvent | Aqueous ammonia/water | Ionic liquids, solvent-free conditions |

| Sulfur Source | Hydrogen sulfide (highly toxic gas) | Thiourea, sodium hydrosulfide, other H₂S donors |

| Catalyst | None (base-mediated) | Phase-transfer catalysts, solid acid clays |

| Reaction Time | Several hours | Minutes to less than an hour |

| Work-up | Neutralization and extraction | Simplified (e.g., filtration of solid catalyst) |

| Safety Profile | Use of highly toxic and flammable gas | Elimination or controlled release of toxic reagents, avoidance of volatile organic solvents |

Advanced Spectroscopic and Structural Characterization of 5 Mercapto 1 Methyl 4 Nitroimidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 5-Mercapto-1-methyl-4-nitroimidazole by providing information on the chemical environment of each proton (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group (CH₃) attached to the N1 position of the imidazole (B134444) ring would typically produce a singlet in the range of 3.5-4.0 ppm. The proton on the C2 carbon of the imidazole ring would appear as a singlet further downfield, likely between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring and the adjacent nitro group. The thiol proton (-SH) signal can be broad and its chemical shift is highly variable, depending on concentration, solvent, and temperature, but it might be observed in the region of 3.0-4.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular backbone. The carbon of the N-methyl group would resonate at the most upfield position, typically around 30-35 ppm. The carbons within the imidazole ring would appear at distinct downfield shifts. Quantum chemical studies on related compounds, such as 5-chloro-1-methyl-4-nitroimidazole (B20735), help in predicting these shifts. nih.gov For instance, the C2 carbon is expected around 135-140 ppm, while the C4 and C5 carbons, being directly attached to the electron-withdrawing nitro group and the sulfur atom respectively, would have their resonances significantly influenced. The C4 carbon bearing the nitro group may appear around 145-150 ppm, and the C5 carbon attached to the mercapto group could be in the 120-125 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ¹H | 3.5 - 4.0 | Singlet |

| C2-H | ¹H | 7.5 - 8.5 | Singlet |

| S-H | ¹H | 3.0 - 4.5 | Broad Singlet |

| N-CH₃ | ¹³C | 30 - 35 | Quartet |

| C2 | ¹³C | 135 - 140 | Doublet |

| C4 | ¹³C | 145 - 150 | Singlet |

| C5 | ¹³C | 120 - 125 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, offering insights into its functional groups, bond strengths, and intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. Key expected vibrations include:

N-H Stretching: In the solid state, the molecule may exist in its thione tautomeric form (1-methyl-4-nitro-1H-imidazole-5(4H)-thione), which would exhibit an N-H stretching vibration around 3100-3200 cm⁻¹. researchgate.net

C-H Stretching: The stretching of the C-H bond in the methyl group and the imidazole ring would appear in the 2900-3100 cm⁻¹ region.

S-H Stretching: If the thiol tautomer is present, a weak absorption band for the S-H stretch is expected around 2550-2600 cm⁻¹. Its absence is often indicative of the thione form dominating. researchgate.net

NO₂ Stretching: The nitro group will show two strong, characteristic stretching bands: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹.

C=S Stretching: The thione form would display a C=S stretching vibration, which can be found in the range of 750-850 cm⁻¹. researchgate.net

Ring Vibrations: C=C and C-N stretching vibrations of the imidazole ring appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the C=S bond are expected to give rise to strong Raman signals. Studies on similar molecules like 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione show that intermolecular hydrogen bonding (e.g., >NH⋯O) significantly influences the vibrational spectra, which would be crucial for analyzing the solid-state structure of the title compound. researchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Asymmetric Stretch | -NO₂ | 1500 - 1560 | IR (Strong) |

| Symmetric Stretch | -NO₂ | 1335 - 1385 | IR (Strong), Raman |

| Stretch | N-H (Thione) | 3100 - 3200 | IR (Medium) |

| Stretch | S-H (Thiol) | 2550 - 2600 | IR (Weak) |

| Stretch | C=S (Thione) | 750 - 850 | IR, Raman (Strong) |

| Ring Stretch | C=C, C-N | 1400 - 1600 | IR, Raman |

Electronic Spectroscopy (UV-Visible) for Chromophoric Properties and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org This technique is used to study the chromophoric and conjugated systems within the molecule. fiveable.me

The primary chromophore in this compound is the nitro-substituted imidazole ring. The electronic spectrum is expected to be dominated by two main types of transitions:

π → π* Transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the imidazole ring. They typically result in strong absorption bands, often observed in the 200-300 nm range. libretexts.org

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the sulfur atom) to a π* antibonding orbital. These are lower in energy and intensity compared to π → π* transitions and are expected at longer wavelengths, potentially above 300 nm. libretexts.org

The position and intensity of these absorption maxima (λ_max_) are sensitive to the solvent polarity. Polar solvents can cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. uomustansiriyah.edu.iq Computational studies using Time-Dependent Density Functional Theory (TD-DFT) on related molecules have been effective in predicting and assigning these electronic transitions. nih.govresearchgate.net

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected λ_max (nm) | Characteristics |

| π → π | HOMO to LUMO | ~250 - 300 | High intensity (large ε) |

| n → π | Non-bonding to LUMO | > 300 | Low intensity (small ε) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for unequivocally confirming the molecular formula of a compound by measuring its exact mass with high precision. For this compound (C₄H₅N₃O₂S), the calculated monoisotopic mass is 159.0102 Da. nih.gov HRMS analysis would verify this value, distinguishing it from other compounds with the same nominal mass.

In addition to molecular formula confirmation, MS/MS fragmentation analysis provides structural information. Upon ionization, the molecule breaks apart in a predictable manner. Studies on the fragmentation of 1-methyl-5-nitroimidazole (B135252) show that characteristic losses include the nitro group (NO₂) and nitric oxide (NO). nih.gov For this compound, the expected fragmentation pathways would likely involve:

Loss of the nitro group: [M - NO₂]⁺

Loss of the thiol radical: [M - SH]⁺

Loss of nitric oxide: [M - NO]⁺

Cleavage of the imidazole ring structure.

The methylation of the imidazole ring has been shown to significantly alter fragmentation patterns and the charge distribution between the resulting fragments. nih.gov

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated m/z |

| Molecular Ion [M]⁺ | C₄H₅N₃O₂S | 159.0102 |

| [M - NO₂]⁺ | C₄H₅N₃S | 113.0204 |

| [M - SH]⁺ | C₄H₄N₃O₂ | 126.0298 |

| [M - NO]⁺ | C₄H₅N₂O S | 129.0146 |

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination and Polymorphism

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for the title compound is not publicly available, data from closely related derivatives, such as 5-amino-1-methyl-4-nitroimidazole, provides a strong basis for prediction. researchgate.net

A diffraction study would reveal:

Tautomeric Form: It would unambiguously determine whether the molecule exists in the thiol or the thione form in the crystal lattice.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the imidazole ring and its substituents.

Conformation: The planarity of the imidazole ring and the orientation of the methyl and nitro groups relative to the ring.

Intermolecular Interactions: The study would map out hydrogen bonds (e.g., N-H···O=N or N-H···S) and other non-covalent interactions that dictate the crystal packing. mdpi.com

Polymorphism: This compound may exhibit polymorphism, the ability to exist in multiple crystal forms with different physical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphs, which would vary in their unit cell parameters, space group, and molecular packing. mdpi.com

Table 5: Exemplar Crystallographic Data Based on a Related Structure (5-amino-1-methyl-4-nitroimidazole)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 14.6016 |

| b (Å) | 6.2077 |

| c (Å) | 12.9876 |

| β (°) | 100.742 |

| Volume (ų) | 1156.60 |

Data from the crystal structure of 5-amino-1-methyl-4-nitroimidazole and serves as a predictive example. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Mercapto 1 Methyl 4 Nitroimidazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic architecture of a molecule. For 5-Mercapto-1-methyl-4-nitroimidazole, these calculations can predict its stability, reactivity, and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the presence of both an electron-donating mercapto group and an electron-withdrawing nitro group on the imidazole (B134444) ring is expected to significantly influence the energies of the frontier orbitals. The nitro group, being strongly electron-withdrawing, is anticipated to lower the energy of the LUMO, making the molecule a better electron acceptor. wikipedia.org Conversely, the mercapto group, a potential electron donor, would raise the energy of the HOMO.

Based on studies of similar nitroaromatic and mercapto-substituted heterocyclic compounds, the HOMO and LUMO energies for this compound can be estimated. It is hypothesized that the HOMO will be localized primarily on the sulfur atom of the mercapto group and the imidazole ring, while the LUMO will be concentrated on the nitro group and the imidazole ring. nih.gov

Table 1: Estimated Frontier Molecular Orbital Energies of this compound

| Parameter | Estimated Energy (eV) |

| EHOMO | -8.5 to -9.5 |

| ELUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 to 7.5 |

Note: These values are estimations based on computational data for analogous nitroimidazole and mercapto-imidazole compounds and are presented for illustrative purposes.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In this compound, the most negative potential (red) is expected to be localized around the oxygen atoms of the nitro group, making this a likely site for electrophilic attack. nih.gov The region around the hydrogen of the mercapto group is anticipated to exhibit a positive potential (blue), suggesting it as a site for nucleophilic interaction. The imidazole ring itself will display a more complex potential distribution due to the interplay of the different substituents. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. iucr.orgresearchgate.net

Molecular Reactivity Descriptors and Reactivity Site Prediction

Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) provide quantitative measures of a molecule's reactivity.

Fukui functions, f(r), are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgfaccts.de The function for nucleophilic attack (f+) indicates where an incoming electron is most likely to be accepted, while the function for electrophilic attack (f-) shows where an electron is most readily donated.

For this compound, it is predicted that the sites with the highest f+ values will be associated with the nitro group, particularly the nitrogen and oxygen atoms, as well as certain carbon atoms in the imidazole ring. The highest f- values are expected to be found on the sulfur atom of the mercapto group. Local softness, which is related to the Fukui function, further quantifies the reactivity of these specific atomic sites.

Table 2: Predicted Reactive Sites in this compound based on Fukui Functions

| Type of Attack | Predicted Reactive Site | Fukui Function |

| Nucleophilic | Nitrogen of Nitro Group | High f+ |

| Electrophilic | Sulfur of Mercapto Group | High f- |

| Radical | Imidazole Ring Carbons | High f0 |

Note: The predictions are based on the expected electronic effects of the substituent groups.

Global reactivity indices such as chemical potential (μ), hardness (η), and electrophilicity (ω) provide a general measure of a molecule's reactivity. The electrophilicity index (ω) quantifies the energy stabilization of a system when it accepts an additional electronic charge from the environment.

Given the strong electron-withdrawing nature of the nitro group, this compound is expected to have a relatively high electrophilicity index, indicating its propensity to act as an electrophile. The nucleophilicity index, conversely, would likely be moderate, influenced by the electron-donating character of the mercapto group. These indices are calculated from the HOMO and LUMO energies.

Table 3: Estimated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Estimated Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.25 to -6.25 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.75 to 3.75 eV |

| Electrophilicity (ω) | μ2 / (2η) | 3.70 to 5.00 eV |

Note: These values are derived from the estimated HOMO and LUMO energies and serve as illustrative examples.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. For this compound, the rotation around the C-S bond of the mercapto group and the C-N bond of the nitro group are of particular interest.

A potential energy surface (PES) exploration would reveal the most stable conformers and the energy barriers between them. It is likely that the planar structure of the imidazole ring is largely maintained, with rotations of the substituent groups leading to different conformers. The relative orientation of the nitro and mercapto groups will significantly impact the molecule's dipole moment and intermolecular interactions. Computational studies on similar imidazole derivatives have shown that multiple low-energy conformers can exist. lew.robohrium.comresearchgate.net The presence of intramolecular hydrogen bonding between the mercapto hydrogen and an oxygen of the nitro group could also influence the preferred conformation.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms involving this compound provide crucial insights into its formation and reactivity. While comprehensive computational studies detailing the transition states for all its reactions are not extensively available in the public domain, research has elucidated its formation from the immunosuppressive drug azathioprine (B366305). nih.govnih.gov The formation is understood to occur via the metabolism of azathioprine, which leads to the generation of this mercapto-nitroimidazole derivative. nih.govnih.gov

Computational studies on related nitroimidazole compounds, such as metronidazole (B1676534), have utilized Density Functional Theory (DFT) to explore their degradation mechanisms. nih.gov These studies calculate the energetics of different reaction pathways, including radical addition, hydrogen abstraction, and single electron transfer. nih.gov For instance, the reaction of metronidazole with hydroxyl radicals has been shown to preferentially proceed via radical addition to the carbon atom of the imidazole ring that is bonded to the nitro group. nih.gov The calculated Gibbs free energy barriers for such reactions help in identifying the most plausible reaction pathways. nih.gov

While specific transition state data for this compound is not readily found in published literature, theoretical studies on the alkylation of 4- and 5-nitroimidazoles have shown that the reaction outcomes are sensitive to the position of the nitro group and the reaction conditions. derpharmachemica.com Such studies underscore the importance of computational chemistry in predicting reaction regioselectivity. derpharmachemica.com

The table below presents a hypothetical structure for a data table that could be populated with data from a dedicated computational study on the reaction mechanisms of this compound, drawing parallels from studies on similar molecules.

| Reaction Pathway | Reactants | Transition State (TS) Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |

| Formation from Azathioprine Metabolite | 6-(1-methyl-4-nitroimidazol-5-ylthio)purine + Glutathione | Data not available | This compound + S-glutathionylpurine | Data not available |

| S-Alkylation | This compound + CH3I | Data not available | 5-(Methylthio)-1-methyl-4-nitroimidazole + HI | Data not available |

| Oxidation of Thiol Group | This compound + H2O2 | Data not available | 1-Methyl-4-nitroimidazole-5-sulfonic acid | Data not available |

This table is illustrative and based on potential reactions. Specific energetic data from computational studies on this compound are not currently available in the cited literature.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion in molecular systems. youtube.com The analysis is based on the electron density and its derivatives, providing a graphical representation of interaction regions. youtube.com Similarly, the Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for partitioning a molecule's electron density into atomic basins, allowing for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at bond critical points. researchgate.netnih.gov

As of the current literature survey, specific NCI and QTAIM analyses dedicated to this compound have not been reported. However, these methods have been applied to other nitroimidazole derivatives to understand their structure and reactivity. For instance, QTAIM analysis has been used to study the interactions between molecules, providing insights into bonding characteristics. researchgate.net

A hypothetical QTAIM analysis of this compound would involve calculating the electron density and its Laplacian at the bond critical points (BCPs) for the various bonds within the molecule. The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can reveal the nature of the chemical bond. For example, a high ρ and a negative ∇²ρ are characteristic of a shared (covalent) interaction, while low ρ and positive ∇²ρ values indicate closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.

The table below illustrates the kind of data that would be generated from a QTAIM analysis of this compound.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Ellipticity (ε) | Nature of Interaction |

| C4-N(NO2) | Data not available | Data not available | Data not available | Covalent |

| C5-S | Data not available | Data not available | Data not available | Covalent |

| S-H | Data not available | Data not available | Data not available | Covalent |

| N1-C(CH3) | Data not available | Data not available | Data not available | Covalent |

| Intramolecular H-bond (hypothetical) | Data not available | Data not available | Data not available | Hydrogen Bond |

This table is a template for potential QTAIM data. Specific values for this compound are not available in the reviewed literature.

NCI analysis would complement QTAIM by providing a 3D visualization of non-covalent interactions, which could be particularly insightful for understanding the intermolecular interactions of this compound in a condensed phase or its binding to a biological target.

Coordination Chemistry and Metal Complexes of 5 Mercapto 1 Methyl 4 Nitroimidazole

Ligand Characteristics and Coordination Modes

5-Mercapto-1-methyl-4-nitroimidazole (MMNI) possesses several functional groups that determine its behavior as a ligand in coordination chemistry. The key features are the imidazole (B134444) ring, the mercapto (-SH) group, and the nitro (-NO₂) group. The molecule exists in tautomeric thiol and thione forms.

The primary potential donor sites for coordination with metal ions are the sulfur atom of the mercapto/thione group and the unsaturated nitrogen atom (N3) of the imidazole ring. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the ligand, but it is generally not considered a strong coordinating agent.

Based on these features, this compound can exhibit several coordination modes:

Monodentate Coordination: The ligand can bind to a metal center through either the sulfur atom or the N3 atom of the imidazole ring. Coordination through the deprotonated thiolate (S⁻) is common for mercapto-containing ligands.

Bidentate Chelating Coordination: While direct chelation to a single metal center via both the N3 and the adjacent C5-sulfur atom is sterically unlikely due to the formation of an unstable four-membered ring, it cannot be entirely ruled out under specific geometric constraints.

Bidentate Bridging Coordination: A more probable bidentate mode involves the ligand bridging two different metal centers. In this arrangement, the sulfur atom coordinates to one metal ion, while the N3 atom of the imidazole ring coordinates to another, leading to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted will depend on various factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other competing ligands in the coordination sphere. The acidity of the mercapto group also plays a crucial role, as deprotonation leads to a negatively charged thiolate donor, which is a softer base and typically forms strong bonds with softer metal ions.

Table 1: Potential Donor Atoms and Coordination Modes of this compound

| Donor Atom | Potential Coordination Mode | Notes |

|---|---|---|

| Sulfur (S) | Monodentate | Often occurs after deprotonation to thiolate (S⁻). |

| Nitrogen (N3) | Monodentate | The sp² hybridized nitrogen of the imidazole ring. |

Synthesis and Structural Characterization of Metal Coordination Compounds

While specific reports on the synthesis of metal complexes with this compound are not extensively detailed in the literature, general synthetic methodologies for related heterocyclic thiol ligands can be applied. A common approach involves the reaction of the ligand with a suitable metal salt in a solvent. rasayanjournal.co.in

A typical synthesis procedure would be as follows:

Dissolve the this compound ligand in a suitable solvent, such as ethanol, methanol, or dimethylformamide (DMF).

In a separate vessel, dissolve the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in the same or a compatible solvent. rasayanjournal.co.in

Add the metal salt solution to the ligand solution, often dropwise, with constant stirring. The reaction may be carried out at room temperature or under reflux to facilitate complex formation. rasayanjournal.co.in

A change in color or the formation of a precipitate often indicates the formation of the metal complex.

The resulting solid complex can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and then dried under vacuum.

Other characterization techniques would include:

Elemental Analysis (CHNS): To determine the empirical formula of the complex and establish the metal-to-ligand stoichiometry. rasayanjournal.co.in

Molar Conductivity Measurements: To ascertain whether the complex is an electrolyte or non-electrolyte in a given solvent, which helps in determining if counter-ions are part of the coordination sphere.

Thermal Analysis (TGA/DSC): To study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.

Spectroscopic and Electrochemical Properties of Metal Complexes

Spectroscopic and electrochemical studies are vital for understanding the electronic structure and redox properties of the metal complexes of this compound.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is expected to cause significant shifts in the vibrational frequencies of its functional groups. The disappearance of the ν(S-H) band (typically around 2500-2600 cm⁻¹) would indicate deprotonation and coordination via the sulfur atom. Shifts in the thioamide bands and the ν(C=N) vibration of the imidazole ring would provide evidence of coordination through the sulfur and nitrogen atoms, respectively. rasayanjournal.co.in New bands appearing in the far-IR region (typically below 500 cm⁻¹) can often be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) stretching vibrations.

UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes are expected to show bands corresponding to intra-ligand (π→π* and n→π*) transitions and, more importantly, charge-transfer transitions. nih.gov Ligand-to-metal charge transfer (LMCT) bands are likely, especially with the electron-rich thiolate donor. For complexes with d-block metals having partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), d-d transitions would also be observed in the visible region, providing information about the coordination geometry (e.g., octahedral or tetrahedral). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The disappearance of the SH proton signal upon deprotonation and shifts in the resonances of the imidazole ring protons and carbons upon coordination would confirm the binding mode. mdpi.com

Electrochemical Properties:

Table 2: Expected Spectroscopic and Electrochemical Data for M-(MMNI) Complexes

| Technique | Expected Observation | Information Gained |

|---|---|---|

| IR Spectroscopy | Disappearance of ν(S-H) band; shifts in thioamide and ν(C=N) bands; new M-S, M-N bands. | Confirmation of coordination through S and N atoms. |

| UV-Vis Spectroscopy | Intra-ligand bands, charge-transfer (LMCT/MLCT) bands, d-d transition bands. | Electronic structure, coordination geometry. |

| NMR Spectroscopy | Disappearance of SH proton signal; shifts in ring proton/carbon signals. | Ligand binding mode in solution for diamagnetic complexes. |

| Cyclic Voltammetry | Reversible or irreversible reduction/oxidation peaks. | Redox properties of the ligand and metal center. |

Theoretical Investigations of Metal-Ligand Bonding and Stability

Theoretical and computational methods, particularly Density Functional Theory (DFT) , are powerful tools for investigating the nature of metal-ligand bonding and predicting the stability and properties of complexes that may be difficult to synthesize or isolate. researchgate.net For complexes of this compound, theoretical studies could provide valuable insights into several aspects:

Geometric and Electronic Structure: DFT calculations can be used to optimize the geometry of the complexes, predicting bond lengths and angles which can be compared with experimental data if available. It also provides a detailed description of the molecular orbitals, showing how the ligand and metal orbitals interact.

Bonding Analysis: The nature of the metal-ligand bond can be analyzed in detail. Techniques such as Natural Bond Orbital (NBO) analysis can quantify the degree of covalent and ionic character in the M-S and M-N bonds. The Angular Overlap Model (AOM) is another approach that can be parameterized using computational data to describe the metal-ligand interactions in terms of σ and π contributions. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the IR spectra of the complexes. Comparing the calculated frequencies with experimental IR data can aid in the assignment of vibrational modes and confirm the proposed structure. researchgate.net

Stability and Reactivity: The binding energy between the metal ion and the ligand can be calculated to assess the thermodynamic stability of the complex. Computational methods can also be used to explore reaction mechanisms and predict the reactivity of the complexes.

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which helps in the interpretation and assignment of the bands observed in the experimental UV-Vis spectra.

Such theoretical investigations would be crucial in complementing experimental data to build a comprehensive understanding of the coordination chemistry of this compound.

Applications in Catalysis and Materials Science

While specific applications for metal complexes of this compound have not been reported, the structural motifs present in the ligand suggest potential areas of interest based on related compounds. Metal complexes containing heterocyclic ligands with sulfur and nitrogen donors are widely explored for various applications.

Potential Applications in Catalysis: Metal complexes are central to catalysis. Complexes of ligands analogous to MMNI, such as those containing triazole or imidazole moieties, have been investigated as catalysts. For instance, complexes of a triazine-thiol ligand have been studied for the catalytic oxidation of alcohols. researchgate.net The presence of a redox-active metal center held in a specific coordination environment by the MMNI ligand could potentially lead to catalysts for various organic transformations. The electron-withdrawing nitro group could also modulate the catalytic activity of the metal center.

Potential Applications in Materials Science: The ability of the ligand to act as a bridging unit between metal centers opens up the possibility of forming coordination polymers or metal-organic frameworks (MOFs). These materials are of great interest due to their tunable structures and potential applications in areas such as:

Gas Storage and Separation: The porous nature of some coordination polymers allows them to be used for storing or separating gases.

Semiconductors: Some transition metal complexes exhibit semiconductor properties, with potential applications in electronic devices. The optical energy gap of such complexes can indicate their potential use in solar cells. nih.gov

Luminescent Materials: If coordinated with appropriate metal ions (e.g., lanthanides or d¹⁰ metals like Zn(II) or Cd(II)), the resulting complexes could exhibit interesting photoluminescent properties.

Further research is required to synthesize and characterize the metal complexes of this compound to explore and validate these potential applications.

Biochemical Interactions and Mechanistic Studies of 5 Mercapto 1 Methyl 4 Nitroimidazole

Investigation of Molecular Interactions with Biomolecules (e.g., DNA, Proteins)

The biological activity of 5-nitroimidazoles is contingent upon their reductive activation within target cells. Once activated, these compounds generate reactive intermediates that can covalently interact with essential biomolecules, including proteins and DNA.

Studies on nitroimidazoles reveal that their reduced metabolites form adducts with cellular macromolecules. The mechanism often involves the formation of a highly reactive 5-nitrosoimidazole intermediate, which subsequently targets sulfhydryl groups on proteins. plos.org This interaction can lead to the inactivation of critical enzymes. For instance, in the parasite Entamoeba histolytica, proteins involved in antioxidant defense become targets, rendering the cells more susceptible to oxidative stress. plos.org Similarly, investigations with 2-nitroimidazole derivatives iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA) in hypoxic cancer cells demonstrated covalent binding exclusively to cellular proteins, not DNA. nih.gov This protein binding was shown to curtail the catalytic activities of key enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST). nih.gov

Conversely, other studies indicate that DNA is also a primary target. The reactive intermediates generated from nitroimidazole reduction, including nitroso and hydroxylamine derivatives, can interact with microbial DNA. patsnap.com This interaction disrupts the DNA's helical structure, inhibits DNA synthesis, and causes strand breaks, ultimately leading to cell death. patsnap.comnih.gov The formation of these DNA adducts is a key component of the compound's cytotoxic effect. patsnap.com It is plausible that the specific nature of the reactive intermediate and the cellular context dictate whether proteins or DNA are the primary molecular targets.

Elucidation of Enzymatic Reduction Pathways and Metabolite Formation Mechanisms

Nitroimidazoles are prodrugs that remain inactive until their nitro group undergoes bioreduction. nih.govnih.gov This activation is a critical step, selectively occurring in environments with low oxygen tension and the presence of specific enzymes. The process is catalyzed by nitroreductases, which transfer electrons to the nitro group. patsnap.comnih.gov

The enzymatic reduction is highly efficient under anaerobic or hypoxic conditions. nih.gov Key enzymes implicated in this pathway include thioredoxin reductase, as demonstrated in E. histolytica, and other low-redox-potential electron-transfer proteins like ferredoxin. plos.orgnih.gov The reduction process begins with a single-electron transfer to form a short-lived nitro radical anion. plos.orgnih.gov In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, limiting its toxicity to aerobic cells. nih.gov

However, in an anaerobic environment, the nitro radical anion can undergo further reduction to form cytotoxic reactive intermediates, such as nitroso and hydroxylamine derivatives. plos.orgpatsnap.com The complete reduction pathway can ultimately lead to the formation of a non-toxic amino derivative. nih.gov The formation of these highly reactive intermediates is central to the compound's mechanism of action, as they are the species responsible for interacting with and damaging cellular macromolecules. nih.gov For example, the conversion of a 2-nitroimidazole to its corresponding 2-aminoimidazole in hypoxic tumors is catalyzed by overexpressed nitroreductases in an NADPH-dependent manner. acs.org

Cellular Uptake and Intracellular Processing at the Molecular Level

The entry of 5-Mercapto-1-methyl-4-nitroimidazole and related low-molecular-weight nitroimidazoles into microbial or mammalian cells occurs primarily through passive diffusion across the cell membrane. patsnap.comnih.govnih.govquizlet.com Once inside the cell, the fate of the molecule is determined by the intracellular environment, specifically the oxygen concentration and the presence of requisite reductive enzymes.

In anaerobic or hypoxic cells, the intracellular reduction and activation of the nitroimidazole begin. nih.gov This process alters the molecule and creates a concentration gradient between the intracellular and extracellular environments, which promotes and maintains the continued transport of the drug into the cell. nih.gov The reduced, reactive intermediates are then "trapped" within the cell as they covalently bind to macromolecules like proteins and DNA. researchgate.net

Conversely, in cells with normal oxygen levels (normoxic conditions), the initially formed nitro radical anion is quickly re-oxidized to its original, inactive form. researchgate.net This parent molecule can then diffuse back out of the cell, preventing the accumulation of toxic intermediates and explaining the selective toxicity of nitroimidazoles towards anaerobic organisms and hypoxic cells. researchgate.net This mechanism of "hypoxic trapping" is fundamental to both the therapeutic action and the use of these compounds as diagnostic probes. researchgate.net

Structure-Activity Relationship (SAR) Studies for Specific Biochemical Activities (e.g., antiparasitic activity at a molecular level, not clinical outcomes)

The nitro group is indispensable for the activity of these compounds. researchgate.net SAR studies on 4- and 5-nitroimidazoles for antitubercular activity have shown that while both series require the nitro group, the structural requirements for activity under aerobic versus anaerobic conditions differ significantly. researchgate.net For 4-nitroimidazoles, features such as a bicyclic oxazine ring, a lipophilic tail, and an oxygen atom at the 2-position are critical for aerobic activity. researchgate.net For 5-nitroimidazoles, increasing the lipophilicity at the 5-position has been shown to enhance activity against Gram-positive bacteria. nih.gov

In the context of antiparasitic activity, specific substitutions on the imidazole (B134444) ring have yielded compounds with potent efficacy. For example, a series of 5-aryl-1-methyl-4-nitroimidazoles demonstrated significant activity against Entamoeba histolytica and Giardia intestinalis. nih.gov The compound 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) was found to be twice as potent as the standard drug, metronidazole (B1676534), against these parasites. nih.gov

The following table summarizes the in vitro antiparasitic activity of several 5-aryl-1-methyl-4-nitroimidazole derivatives.

| Compound | Aryl Substituent (R) | IC₅₀ vs. E. histolytica (µM/mL) | IC₅₀ vs. G. intestinalis (µM/mL) |

|---|---|---|---|

| 5a | Phenyl | 2.13 | 2.13 |

| 5b | 4-Methylphenyl | 4.43 | 4.43 |

| 5c | 4-Methoxyphenyl | 2.01 | 2.01 |

| 5d | 4-Chlorophenyl | 1.72 | 1.72 |

| 5e | 3-Nitrophenyl | 2.03 | 2.03 |

| 5f | 3-Chlorophenyl | 1.47 | 1.47 |

| Metronidazole | - | 2.89 | 2.89 |

Utilization as Chemical Probes in Biological Systems

The selective reduction and subsequent covalent binding of nitroimidazoles in hypoxic environments make them excellent chemical probes for detecting and imaging hypoxic tissues, particularly in solid tumors. researchgate.netnih.govnih.gov This application leverages the same mechanism responsible for their selective cytotoxicity.

Nitroimidazole-based probes are designed to be administered systemically, after which they diffuse into tissues. nih.gov In well-oxygenated tissues, they are re-oxidized and cleared, but in hypoxic regions (typically with oxygen concentrations below 10 mmHg), they are reduced and become covalently bound to cellular macromolecules, leading to their accumulation. researchgate.netnih.gov This selective retention allows for the visualization of hypoxic areas. 2-Nitroimidazole derivatives are often preferred for this purpose due to their more positive single-electron reduction potential, which allows for more efficient reduction and retention. researchgate.net

These probes can be tagged with various reporters for different imaging modalities. For example, compounds like pimonidazole (Pimo) and EF5 are used with antibody-based detection for immunohistochemical staining of biopsied tissue to assess the hypoxic fraction of a tumor. nih.gov Furthermore, by incorporating a radionuclide such as ¹⁸F, nitroimidazole derivatives can be used as imaging agents for non-invasive techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), allowing for in vivo visualization of tumor hypoxia. researchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives

Rational Design of Novel 5-Mercapto-1-methyl-4-nitroimidazole Analogs with Tuned Reactivity

The core structure of this compound offers multiple sites for chemical modification, allowing for the rational design of new analogs with fine-tuned reactivity and biological activity. The primary focus of such design strategies is often the thiol group at the C5 position and modifications to the nitro group's electronic environment.

Key Research Findings:

Substitution at the Thiol Group: The thiol (-SH) group is a highly reactive nucleophile, making it an ideal handle for introducing a wide array of substituents. Research has demonstrated the synthesis of 5-alkylsulfanyl and 5-(4-arylsulfonyl)piperazinyl-4-nitroimidazole derivatives. mdpi.com These modifications can significantly alter the compound's lipophilicity, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets. For instance, creating thioether or thioester linkages can modulate the compound's stability and release characteristics in different biological environments.

Modulating Redox Potential: The nitro group is central to the bioactivity of many nitroimidazoles, which often act as prodrugs that are activated under reductive conditions. nih.gov The reactivity of this group can be "tuned" by introducing electron-donating or electron-withdrawing groups elsewhere on the imidazole (B134444) ring. This allows for the design of compounds that are selectively activated in specific cellular environments, such as the hypoxic microenvironment of solid tumors. nih.gov

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. finechem-mirea.rufinechem-mirea.ru For example, linking it to molecules with known anticancer or antimicrobial properties could lead to synergistic effects or novel mechanisms of action. researchgate.net The Suzuki coupling reaction has been successfully employed to synthesize 5-aryl-1-methyl-4-nitroimidazoles from 5-chloro-1-methyl-4-nitroimidazole (B20735), demonstrating a viable route for creating carbon-carbon bonds at the C5 position. nih.gov

Table 1: Strategies for Designing this compound Analogs

| Modification Site | Strategy | Desired Outcome |

|---|---|---|

| C5-Thiol Group | Alkylation, Arylation, Esterification | Modulate lipophilicity, stability, and target binding |

| Imidazole Ring | Introduction of electron-donating/withdrawing groups | Tune redox potential for selective activation |

Applications in Advanced Chemical Biology Tools and Imaging Probes

The unique electronic properties of the nitroimidazole core make it an excellent candidate for the development of chemical biology tools, particularly fluorescent probes and imaging agents designed to report on specific physiological states.

Key Research Findings:

Hypoxia Imaging: The selective reduction of the nitro group under low-oxygen (hypoxic) conditions is a well-established principle for designing hypoxia-selective agents. researchgate.net Researchers are developing fluorescent probes where the nitroimidazole acts as a "trigger." In hypoxic environments, the nitro group is reduced, leading to a conformational or electronic change in an attached fluorophore, causing it to "turn on" or shift its emission wavelength. nih.gov These probes could allow for the non-invasive imaging of hypoxic tissues, which is crucial for cancer diagnosis and monitoring treatment response. semanticscholar.orgresearchgate.net

Nitroreductase Activity Probes: The enzymatic reduction of nitroimidazoles is carried out by nitroreductases. nih.gov Fluorescent probes based on the this compound scaffold can be designed to specifically report on the activity of these enzymes. This has applications in studying bacterial metabolism and developing new diagnostic tools for infectious diseases.

Theranostic Agents: An exciting future direction is the development of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule. A rationally designed analog of this compound could be engineered to not only image a diseased tissue (e.g., a tumor) but also release a cytotoxic payload upon activation, offering a highly targeted treatment approach.

Exploration in Supramolecular Chemistry and Crystal Engineering

The imidazole ring, with its hydrogen bond donor and acceptor sites, is a valuable building block in supramolecular chemistry and crystal engineering. The specific functional groups of this compound—the thiol, nitro, and methyl groups—provide additional points of interaction that can be exploited to create highly ordered solid-state structures.

Key Research Findings:

Hydrogen Bonding and π-π Stacking: The imidazole nucleus readily participates in N-H···N hydrogen bonds and π-π stacking interactions, which are fundamental to the formation of supramolecular assemblies. nih.gov The presence of the nitro group can further influence these interactions through dipole-dipole forces and by acting as a hydrogen bond acceptor.

Coordination Chemistry: The nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.net By carefully selecting the metal ion and reaction conditions, it is possible to engineer crystalline materials with specific topologies and properties, such as porosity or catalytic activity.

Crystal Packing Analysis: X-ray crystallography studies of related nitroimidazole derivatives have provided insights into how different functional groups direct the packing of molecules in the solid state. For example, the crystal structure of azathioprine (B366305), which contains the 1-methyl-4-nitroimidazol-5-yl-thio moiety, reveals specific intermolecular interactions that dictate its crystal lattice. ias.ac.in Understanding these packing motifs is crucial for controlling the physical properties of new materials, such as solubility and stability. researchgate.netresearchgate.net

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of this compound and its future analogs, it is essential to move beyond single-target interactions and adopt a systems-level perspective. Systems biology approaches, such as proteomics and metabolomics, can provide a holistic view of how these compounds perturb cellular networks.

Key Research Findings:

Proteomic Target Identification: The mechanism of action for many nitroimidazoles involves the formation of reactive intermediates that covalently bind to cellular macromolecules, including proteins. nih.gov Chemical proteomics can be used to identify the protein targets of these reactive species. nih.gov For example, studies on other nitroimidazoles have used activity-based protein profiling (ABPP) to discover that they can inhibit essential enzymes like topoisomerase IV. nih.gov This approach can reveal unexpected mechanisms of action and identify new therapeutic targets.

Metabolomic Profiling: As a metabolite of azathioprine, this compound is part of a complex metabolic network. frontiersin.orgnih.gov Metabolomic studies can map the intricate pathways of thiopurine metabolism and help explain the significant inter-individual variability in drug response and toxicity. mdpi.comnih.gov Understanding how genetic factors (pharmacogenomics) and the gut microbiome influence this metabolic network is a key area of current research. frontiersin.orgresearchgate.net

Network Pharmacology: By integrating data from proteomics, metabolomics, and pharmacogenomics, network pharmacology aims to understand drug action across multiple biological scales. researchgate.net This approach can be used to build comprehensive models of how this compound and its derivatives interact with cellular pathways, predict potential off-target effects, and identify biomarkers for patient stratification. This integrated understanding is crucial for developing personalized therapies that maximize efficacy while minimizing adverse effects. medcraveonline.com Studies on related nitroimidazoles have shown they can disrupt the cellular redox system by binding to proteins like thioredoxin reductase and depleting intracellular thiol pools, illustrating the broad impact these compounds can have on cellular networks. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-mercapto-1-methyl-4-nitroimidazole, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves nitration and substitution reactions on imidazole precursors. For example, nitration of 1-methylimidazole derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group at the 4-position. Subsequent thiolation (e.g., via nucleophilic substitution with thiourea or H₂S) introduces the mercapto group at the 5-position. Optimization requires careful temperature control (0–5°C during nitration) and stoichiometric balancing of reagents to minimize byproducts. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Assign peaks for the methyl group (δ ~3.5 ppm), nitro group (electron-withdrawing effects on adjacent protons), and thiol proton (δ ~13 ppm, broad if protonated) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 174 (C₄H₅N₃O₂S) and fragmentation patterns indicative of nitro and thiol groups .

- Infrared (IR) Spectroscopy : Identify stretching vibrations for NO₂ (~1520 cm⁻¹) and S–H (~2550 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability is pH-dependent:

- Acidic Conditions : Protonation of the thiol group enhances stability but may promote nitro group reduction.

- Basic Conditions : Deprotonation of the thiol increases reactivity but risks oxidation to disulfides. Store at –20°C under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How do redox properties of this compound influence its biological or catalytic applications?

- Methodological Answer : The nitro group acts as an electron acceptor, while the thiol serves as an electron donor, creating redox-active centers. Cyclic voltammetry (CV) in aqueous buffer (pH 7.4) reveals reduction potentials for the nitro group (–0.6 V vs. Ag/AgCl) and oxidation of the thiol (–0.2 V). These properties suggest potential in prodrug activation (e.g., hypoxia-selective nitroreductase substrates) or as redox mediators in catalytic systems .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Vary substituents at the 1- and 5-positions to isolate contributions to bioactivity .

- Standardized Assays : Use consistent cell lines (e.g., HeLa for antiparasitic studies) and control for oxygen levels (critical for nitro group reduction) .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- UHPLC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 174 → 128 (quantitative) and 174 → 85 (confirmatory) .

- QuEChERS Extraction : For biological matrices, use acetonitrile-based extraction with PSA/C18 cleanup to reduce matrix interference .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic Potential Surfaces : Identify nucleophilic (thiol) and electrophilic (nitro) sites .

- Transition States : Predict activation barriers for reactions like nitro group reduction or thiol-disulfide exchange .

Data Interpretation and Validation

Q. How should researchers address conflicting spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1-methyl-4-nitroimidazole derivatives) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or tautomerism if single crystals are obtainable .

Q. What are the best practices for reproducing synthesis protocols of this compound across labs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.